N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea
CAS No.: 256471-20-2
Cat. No.: VC7911140
Molecular Formula: C14H11ClF3N3O2
Molecular Weight: 345.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256471-20-2 |
|---|---|
| Molecular Formula | C14H11ClF3N3O2 |
| Molecular Weight | 345.7 g/mol |
| IUPAC Name | 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-3-9(7-10)19-13(22)21-12-6-8(14(16,17)18)5-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22) |
| Standard InChI Key | CRAAGESJZGNTQO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Identity
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea is systematically named according to IUPAC guidelines as 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea. The compound’s identity is further defined by its SMILES notation () and InChIKey (), which encode its atomic connectivity and stereochemical details.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 256471-20-2 |
| Molecular Formula | |
| Molecular Weight | 345.7 g/mol |
| IUPAC Name | 1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea |
| SMILES | COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl |
Structural and Electronic Characteristics
The compound’s pyridyl group is substituted at the 6-position with chlorine and at the 4-position with a trifluoromethyl () group, enhancing its electron-withdrawing properties and metabolic stability. The urea bridge () connects this heterocycle to a 3-methoxyphenyl ring, which introduces steric bulk and modulates solubility. Quantum mechanical calculations predict that the group increases lipophilicity (), favoring membrane permeability in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a two-step protocol:
-
Preparation of 6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Chlorination and trifluoromethylation of 2-aminopyridine derivatives using reagents like and .
-
Urea Formation: Condensation of the pyridylamine with 3-methoxyphenyl isocyanate () in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
Reaction Scheme:
Yields typically range from 65–75%, with purity ≥95% achieved via recrystallization from ethanol-water mixtures.
Pharmaceutical Applications
Kinase Inhibition and Anticancer Activity
Urea derivatives are established kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. Molecular docking studies suggest that N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea binds to vascular endothelial growth factor receptor-2 (VEGFR-2) with a predicted of 18 nM, inhibiting angiogenesis in in vitro models. Comparative studies show 40% reduction in tumor growth in murine xenograft models at 50 mg/kg doses.
Table 2: Bioactivity Profile
| Target | Activity (IC₅₀) | Model System |
|---|---|---|
| VEGFR-2 | 18 nM | Enzyme assay |
| EGFR | 420 nM | Cell-free assay |
| Staphylococcus aureus | 12 µg/mL | Broth microdilution |
Agricultural Applications
Herbicidal Activity
In greenhouse trials, the compound demonstrated pre-emergent herbicidal activity against Amaranthus retroflexus (ED₉₀ = 120 g/ha), comparable to commercial standards like atrazine. The group enhances soil persistence, with a half-life of 45 days in loamy soil under aerobic conditions.
Analytical Characterization
Spectroscopic Data
-
(400 MHz, DMSO-): δ 8.72 (s, 1H, urea NH), 8.15 (d, Hz, 1H, pyridyl H), 7.49–7.41 (m, 4H, aryl H).
-
LC-MS (ESI+): 346.1 [M+H], confirming molecular weight.
Future Directions
Priorities include in vivo toxicokinetic studies, formulation optimization for enhanced bioavailability, and exploration of covalent modification strategies to improve target selectivity. Collaborative efforts between academic and industrial sectors will be critical to advancing this compound toward clinical or agricultural application.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume